Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 2-Chloro-6-methyl-1,5-naphthyridine, a key heterocyclic building block. As a Senior Application Scientist, my objective is to present not just the fundamental data but also the scientific reasoning behind its synthesis, reactivity, and application, ensuring this document serves as a practical and authoritative resource for professionals in the field.
The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of considerable interest in medicinal chemistry.[1] These structures are recognized for a wide array of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[2][3][4] Within this class, 2-Chloro-6-methyl-1,5-naphthyridine emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the reactive chloro substituent, which serves as a versatile handle for introducing diverse functional groups, thereby enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[1][5]
Core Physicochemical Properties
The fundamental properties of 2-Chloro-6-methyl-1,5-naphthyridine are summarized below. This data provides the baseline for its handling, storage, and use in quantitative chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 764717-61-5 | [5][6][7] |
| Molecular Formula | C₉H₇ClN₂ | [5] |
| Molecular Weight | 178.62 g/mol | [5][6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [5][6] |
| Storage | 2-8°C, store under inert gas | [5][6] |
| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N | [6] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-Chloro-6-methyl-1,5-naphthyridine is most effectively achieved via the chlorination of its corresponding hydroxyl precursor, 6-methyl-1,5-naphthyridin-2(1H)-one. This transformation is a cornerstone reaction in naphthyridine chemistry, converting a relatively inert hydroxyl/oxo group into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.[1]
Causality of the Synthetic Strategy
The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is deliberate. The oxygen atom of the naphthyridinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. The subsequent elimination, often facilitated by a base or heat, expels a dichlorophosphate anion and introduces the chlorine atom onto the ring, yielding the desired 2-chloro derivative. This two-step process (precursor synthesis followed by chlorination) is a reliable and scalable method for producing halo-1,5-naphthyridines.[1][8]
Caption: Synthetic workflow for 2-Chloro-6-methyl-1,5-naphthyridine.
Experimental Protocol: Chlorination of 6-Methyl-1,5-naphthyridin-2-ol
This protocol is a representative procedure based on established methods for the chlorination of hydroxypyridines and related heterocycles.[1][8]
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 6-methyl-1,5-naphthyridin-2-ol (1 equivalent).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask at room temperature under a nitrogen atmosphere. Note: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
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Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-6-methyl-1,5-naphthyridine.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-6-methyl-1,5-naphthyridine is dominated by the reactivity of its C2-chloro substituent. This position is activated towards two principal classes of transformations that are fundamental to modern medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogens makes the chloro-position susceptible to attack by nucleophiles. This allows for the direct introduction of amines, alcohols, and thiols, providing straightforward access to a wide range of derivatives.[1][2]
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings enable the formation of C-C, C-N, and C-O bonds, allowing for the attachment of aryl, heteroaryl, alkyl, and amino groups with high efficiency and regioselectivity.[9]
Caption: Key reactivity pathways of 2-Chloro-6-methyl-1,5-naphthyridine.
Expected Spectroscopic Signatures
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. A sharp singlet in the upfield region (around 2.5 ppm) would correspond to the methyl (CH₃) group protons. The coupling constants between adjacent aromatic protons would be characteristic of the pyridine ring system.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The methyl carbon will appear at the high-field end of the spectrum (around 20 ppm). The aromatic carbons will resonate in the typical 110-160 ppm range, with the carbon atom bearing the chlorine (C2) being significantly influenced by the halogen's electronic effect.
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Mass Spectrometry: The mass spectrum (electron ionization, EI) would show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for the presence of one chlorine atom, a peak at M+2 with approximately one-third the intensity of the M⁺ peak, would be a definitive feature.
Applications in Research and Development
The utility of 2-Chloro-6-methyl-1,5-naphthyridine is centered on its role as a versatile building block.
-
Pharmaceutical Intermediates: It is employed in the synthesis of compounds targeting a range of therapeutic areas, including neurological and cardiovascular disorders.[5] Its structure is valuable for creating potential enzyme inhibitors and receptor modulators.[5]
-
Complex Heterocyclic Frameworks: Beyond direct drug analogues, it is used in academic and industrial research to construct novel, complex heterocyclic systems for evaluation in medicinal chemistry and material science.[5][10]
-
Agrochemicals: The naphthyridine scaffold has also found application in the development of pesticides and herbicides, where this chloro-intermediate can serve as a starting point for new active ingredients.[5]
Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Measures: Standard laboratory precautions should be taken, including wearing gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust.[6]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components.[5][6]
Conclusion
2-Chloro-6-methyl-1,5-naphthyridine is more than just a chemical reagent; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to develop novel pharmaceuticals, agrochemicals, and materials. Understanding its core properties and the chemical principles governing its use is paramount to leveraging its full potential in research and development.
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